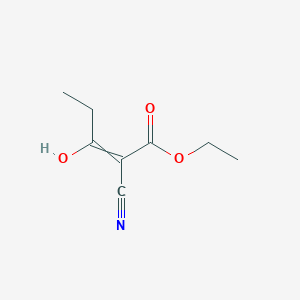
Pyrimidine, 2-hydrazinyl-4-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 2-hydrazinyl-4-(methylthio)- is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a hydrazinyl group at position 2 and a methylthio group at position 4. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-hydrazinyl-4-(methylthio)- typically involves the reaction of 2-chloro-4-(methylthio)pyrimidine with hydrazine hydrate. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 2-hydrazinyl-4-(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 2-hydrazinyl-4-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: It has shown promise in the development of neuroprotective and anti-inflammatory agents.
Industry: The compound can be used in the development of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of Pyrimidine, 2-hydrazinyl-4-(methylthio)- involves its interaction with various molecular targets. For instance, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, indicating its potential anti-inflammatory properties . The compound also interacts with proteins involved in the endoplasmic reticulum stress pathway and apoptosis, contributing to its neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydrazinyl-2-(methylthio)pyrimidine: Similar in structure but with different substitution patterns.
Thieno[2,3-d]pyrimidine derivatives: These compounds also contain a pyrimidine ring but are fused with a thiophene ring, exhibiting different biological activities.
Uniqueness
Pyrimidine, 2-hydrazinyl-4-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydrazinyl and methylthio groups makes it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications.
Eigenschaften
Molekularformel |
C5H8N4S |
|---|---|
Molekulargewicht |
156.21 g/mol |
IUPAC-Name |
(4-methylsulfanylpyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C5H8N4S/c1-10-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9) |
InChI-Schlüssel |
IFWXEWNMYKZJHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=NC=C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate](/img/structure/B12511138.png)
![1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12511152.png)

![2,4,4-Trimethyl-3-[3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one](/img/structure/B12511160.png)


![4-{[9-(Oxolan-3-yl)-8-[(2,4,6-trifluorophenyl)amino]purin-2-yl]amino}cyclohexan-1-ol](/img/structure/B12511170.png)


![Potassium 2-(6-aminopurin-9-yl)-5-({[hydrogen phosphonatooxy(hydroxy)phosphoryl]oxy}methyl)oxolane-3,4-diol](/img/structure/B12511190.png)
![3-[2-(Methoxyimino)ethyl]-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B12511196.png)
![Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate](/img/structure/B12511200.png)
![3-Chloro-2-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12511216.png)

